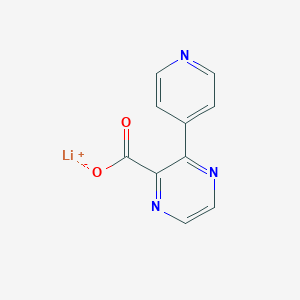

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate

Description

Historical Context and Discovery

The compound’s synthesis and characterization emerged in the early 21st century, with PubChem records indicating its creation in 2019 and updates in 2025. While specific discovery details remain undocumented, analogous lithium-pyrazine complexes, such as poly[μ₂-aqua-μ₂-(pyrazine-2-carboxylato)-lithium], have been extensively studied since the 2010s for their structural diversity. These precedents suggest that lithium;3-pyridin-4-ylpyrazine-2-carboxylate was developed as part of broader efforts to explore pyrazine derivatives with tailored substituents for enhanced coordination or electronic properties.

Scientific Significance in Coordination Chemistry

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate’s coordination geometry is characterized by lithium’s preference for trigonal bipyramidal or distorted trigonal bipyramidal environments, as observed in related complexes. Key features include:

- Bidentate Chelation : The pyrazine-2-carboxylate ligand coordinates lithium via the carboxylate oxygen and the pyrazine nitrogen, forming a chelate ring.

- Bridging Interactions : The carboxylate oxygen may act as a bridge between adjacent lithium ions, facilitating the formation of polymeric structures, as seen in catena-polymeric lithium complexes.

- Aqua Ligands : Coordinated water molecules often complete the lithium coordination sphere, enabling hydrogen-bonded networks critical for crystal packing.

Table 1: Comparative Coordination Environments of Lithium-Pyrazine Complexes

Relationship to Pyrazine-Based Compounds

The pyridin-4-yl substituent distinguishes this compound from simpler pyrazine-2-carboxylate derivatives (e.g., pyrazine-2-carboxylic acid, CID 83531846). Structural and electronic differences include:

- Electronic Effects : The electron-withdrawing pyridin-4-yl group enhances the ligand’s electron-deficient nature, potentially stabilizing lithium’s coordination.

- Steric Considerations : The pyridine moiety introduces steric bulk, influencing ligand orientation and polymerization pathways.

- Comparative Reactivity : Unlike unsubstituted pyrazine-2-carboxylates, which form linear or 2D coordination networks, the pyridin-4-yl group may favor 3D architectures due to extended π-conjugation.

Key Structural Analogues

| Compound | Substituent | Coordination Mode |

|---|---|---|

| Pyrazine-2-carboxylic acid | None | Monodentate or bridging |

| 3-(Pyridin-4-yl)pyrazine-2-carboxylic acid | Pyridin-4-yl | Bidentate, potential bridging |

| Lithium;3-pyridin-4-ylpyrazine-2-carboxylate | Pyridin-4-yl + Li | Trigonal bipyramidal, polymeric |

Role in Inorganic Material Science

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate’s potential lies in its ability to form extended coordination networks, a hallmark of functional materials:

- Coordination Polymers : The ligand’s bidentate nature and lithium’s bridging capability may yield 1D ribbons or 2D/3D frameworks, analogous to poly[μ₂-aqua-μ₂-(pyrazine-2-carboxylato)-lithium].

- Thermal Stability : Lithium carboxylates typically exhibit high thermal stability, making them candidates for catalytic or electronic applications.

- Hydrogen Bonding : Carboxylate oxygen and pyridine nitrogen atoms facilitate H-bonding, enhancing crystal stability and enabling supramolecular architectures.

Applications in Materials Science

| Material Type | Potential Use Case | Example Reference |

|---|---|---|

| Coordination Polymers | Catalysis, gas storage | |

| Hybrid Organic-Inorganic | Luminescent materials | |

| Nanostructured Composites | Energy storage (batteries) |

Properties

IUPAC Name |

lithium;3-pyridin-4-ylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2.Li/c14-10(15)9-8(12-5-6-13-9)7-1-3-11-4-2-7;/h1-6H,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMHRJHSBIZBRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=CC=C1C2=NC=CN=C2C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6LiN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of lithium;3-pyridin-4-ylpyrazine-2-carboxylate typically involves the reaction of 3-pyridin-4-ylpyrazine-2-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazine rings are replaced by other groups. .

Scientific Research Applications

Chemistry

In coordination chemistry, lithium;3-pyridin-4-ylpyrazine-2-carboxylate serves as a ligand that can form complexes with various metal ions. Its redox-active properties make it suitable for catalysis and the synthesis of more complex heterocycles. The compound can also be utilized in organic synthesis as an intermediate for developing advanced materials.

Table 1: Chemical Reactions Involving Lithium;3-pyridin-4-ylpyrazine-2-carboxylate

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones | Carboxylic acids, ketones |

| Reduction | Reduction reactions can yield alcohols or amines | Alcohols, amines |

| Substitution | Forms substituted derivatives of pyrazine | Substituted pyrazine derivatives |

Biology

The compound's nitrogen-containing heterocycles have been investigated for potential antimicrobial and antiviral activities. Studies have shown promising results against various pathogens, making it a candidate for further exploration in medicinal chemistry.

Case Study: Antiviral Activity

Research has demonstrated that lithium;3-pyridin-4-ylpyrazine-2-carboxylate exhibits antiviral properties, particularly against the vaccinia virus. In comparative studies with Cidofovir, some derivatives showed superior activity, indicating its potential as an antiviral agent .

Medical Applications

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate is being explored for its therapeutic applications in drug discovery. Its structural features allow it to interact with biological targets effectively, making it a subject of interest in developing new treatments.

Case Study: Drug Development

In a recent study, researchers synthesized novel analogs of lithium;3-pyridin-4-ylpyrazine-2-carboxylate and evaluated their efficacy against specific cancer cell lines. The findings suggest that modifications to the compound's structure can enhance its potency as an anticancer agent .

Industrial Applications

The compound is also relevant in industrial applications, particularly in the development of advanced materials such as organic cathodes for lithium-ion batteries. Its redox-active nature contributes to improved performance characteristics in battery technology.

Table 2: Industrial Applications of Lithium;3-pyridin-4-ylpyrazine-2-carboxylate

| Application Area | Description |

|---|---|

| Battery Technology | Used in organic cathodes for enhanced performance |

| Thin Film Technology | Considered in atomic layer deposition for high-quality films |

Mechanism of Action

The mechanism of action of lithium;3-pyridin-4-ylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its nitrogen-containing heterocycles can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.

Pyridine compounds: Known for their therapeutic properties, pyridine compounds are used in various medicinal applications.

The uniqueness of lithium;3-pyridin-4-ylpyrazine-2-carboxylate lies in its specific structure, which combines the properties of both pyridine and pyrazine rings, making it a versatile compound for various scientific and industrial applications.

Biological Activity

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of Lithium;3-pyridin-4-ylpyrazine-2-carboxylate is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of bacteria and fungi by disrupting essential biochemical pathways related to energy production and cell division. This is achieved through binding interactions that alter the function of target proteins in microbial organisms .

- Inflammatory Response Modulation : Research indicates that this compound may modulate inflammatory responses by targeting kinases involved in cytokine biosynthesis. For instance, it has been associated with the inhibition of p38 MAPK, a critical player in the stress-response signaling pathways that lead to inflammation .

- Cholesterol Regulation : Some studies suggest that Lithium;3-pyridin-4-ylpyrazine-2-carboxylate may stimulate HDL cholesterol levels, contributing to cardiovascular health .

Pharmacological Profile

The pharmacokinetics of Lithium;3-pyridin-4-ylpyrazine-2-carboxylate are influenced by its solubility, stability, and permeability. These factors determine its absorption and distribution within biological systems, impacting its efficacy as a therapeutic agent.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's potential in various therapeutic areas:

- Antimicrobial Efficacy : A study involving newly synthesized derivatives of similar pyrazine compounds demonstrated potent antibacterial and antifungal activities, supporting the hypothesis that Lithium;3-pyridin-4-ylpyrazine-2-carboxylate may share similar properties .

- Inflammation and Pain Management : In vivo studies have shown that derivatives containing pyrazole and pyridine rings exhibit analgesic effects, suggesting potential applications for Lithium;3-pyridin-4-ylpyrazine-2-carboxylate in pain management therapies .

- Cardiovascular Health : Research on related compounds indicates their role in regulating lipid profiles, particularly in increasing HDL cholesterol levels, which is beneficial for cardiovascular health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 3-pyridin-4-ylpyrazine-2-carboxylate, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via ligand-metal coordination reactions, where lithium salts react with pyrazine-carboxylate derivatives under reflux conditions. For example, lithium metal reacts with pyrazine-based ligands in aqueous or organic solvents to form coordination polymers, as seen in the structural characterization of similar Li-pyrazine complexes . Purification involves recrystallization or column chromatography. Purity validation requires techniques like NMR for functional group analysis, X-ray diffraction (XRD) for crystal structure confirmation, and elemental analysis for stoichiometric verification .

Q. What structural features dictate the lithium-ion binding affinity in this compound?

- Methodological Answer : The pyrazine nitrogen atoms and carboxylate oxygen atoms act as primary binding sites for lithium ions, as demonstrated in DFT studies of analogous N-doped graphdiyne systems . XRD data for related Li-pyrazine coordination polymers reveal distorted trigonal-bipyramidal geometries around lithium, stabilized by O/N–Li interactions and hydrogen-bonding networks . Synchrotron-based XAS (X-ray absorption spectroscopy) can further probe local Li coordination environments .

Q. How do experimental measurements (e.g., XRD, NMR) align with computational models for this compound’s lithium storage mechanism?

- Methodological Answer : Discrepancies between experimental and computational data (e.g., binding site occupancy) can arise from dynamic solvent effects or incomplete lattice modeling. A combined approach using in situ XRD for structural snapshots, solid-state NMR for Li mobility analysis, and DFT-MD (molecular dynamics) simulations for solvation effects is recommended. For example, validated three-stage lithium insertion via half-cell measurements and DFT, showing pyrazine nitrogen prioritization over aromatic rings .

Advanced Research Questions

Q. How can electronic structure calculations (e.g., DFT, CASSCF) resolve contradictions in excited-state dynamics of the pyrazine moiety?

- Methodological Answer : The pyrazine core exhibits strong S1/S2 state coupling, as shown in 24-mode Hamiltonian studies using MCTDH (multiconfiguration time-dependent Hartree) wave packet propagation . Discrepancies in vibronic spectra can be addressed by expanding the basis set to include low-frequency modes (e.g., ring puckering) and incorporating solvent effects via polarizable continuum models (PCM). Experimental validation via ultrafast transient absorption spectroscopy is critical .

Q. What role does this compound play in designing lithium-ion conductive coordination polymers, and how can conductivity be measured?

- Methodological Answer : The compound’s carboxylate-pyrazine backbone facilitates Li⁺ migration through hydrogen-bonded networks, as seen in Cd(II)-pyrazine polymers . Conductivity is measured using electrochemical impedance spectroscopy (EIS) on pelletized samples. Advanced studies employ ab initio molecular dynamics (AIMD) to simulate Li⁺ diffusion barriers, validated by synchrotron-based quasi-elastic neutron scattering (QENS) .

Q. How do competing coordination modes (e.g., O vs. N binding) affect catalytic activity in cross-coupling reactions?

- Methodological Answer : Competitive binding can be probed via in operando XAFS (X-ray absorption fine structure) during catalysis. For example, highlights pyrazine-carboxamide ligands stabilizing Pd(II) centers, where Li⁺ modulates electron density at the metal site. Kinetic studies (e.g., Eyring analysis) quantify the impact of Li⁺ coordination on reaction rates .

Q. What strategies address synthetic challenges in functionalizing the pyrazine ring without disrupting lithium binding?

- Methodological Answer : Site-selective phosphorylation or halogenation can be achieved using transition-metal catalysis (e.g., Pd/Cu-mediated C–H activation) under inert conditions. demonstrates phosphorylation via ZnCl2/LiTMP-mediated deprotonation, preserving carboxylate binding sites . Post-functionalization analysis requires MALDI-TOF MS for molecular weight confirmation and cyclic voltammetry to assess electronic effects on redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.